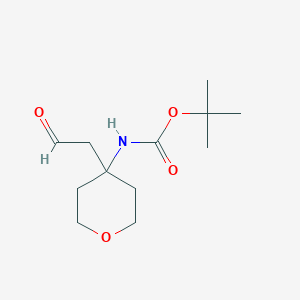

tert-Butyl (4-(2-oxoethyl)tetrahydro-2H-pyran-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl (4-(2-oxoethyl)tetrahydro-2H-pyran-4-yl)carbamate” is a derivative of N-Boc piperazine . It has a molecular weight of 244.29 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl carbamate with various aryl halides in a palladium-catalyzed process . This compound can also be synthesized from N-Boc piperazine derivatives, which serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Chemical Reactions Analysis

This compound undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents . Cycloadditions afford the 5-substituted bicyclic lactone cycloadducts regardless of the electronic nature of the dienophile .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 244.29 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用

Organic Optoelectronic Applications : A study by Hu et al. (2013) explored the synthesis and photophysical properties of pyrenes functionalized with tert-butyl groups. These compounds, due to their photophysical properties, are potential candidates for applications in organic optoelectronic devices like OLEDs.

Cycloaddition Reactions in Organic Synthesis : The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in cycloaddition reactions was investigated by González et al. (2013). This research is significant for understanding the synthesis of complex organic structures, which could have implications in pharmaceutical and synthetic chemistry.

Optical Properties for Display Applications : Research by Kurban and Gündüz (2017) on DCJTB dye, which includes tert-butyl groups, focused on its electronic, optical, and spectroscopic properties for OLED display applications. This study provides insights into the use of such compounds in the field of display technology.

Solid and Solution Phase Synthesis : A new reagent involving a tert-butyl group was developed by Yong et al. (1999) for the synthesis of protected guanidines. This advancement is relevant for streamlining synthetic processes in chemistry.

Stereoselective Synthesis of Heterocycles : Brawn and Panek (2009) conducted a study on the use of tert-butyl carbamate for the stereoselective synthesis of dihydropyrroles and dihyrooxazines, which are important in the development of new pharmaceuticals and materials (Brawn & Panek, 2009).

Preparation of tert-Butyl Carbamates : A method for preparing tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, which has advantages in terms of simplicity and efficiency, was described by Li et al. (2015). This research contributes to the field of synthetic chemistry, particularly in the preparation of carbamate derivatives.

Photocatalytic Applications : Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process, demonstrating its potential in photocatalysis and organic synthesis (Wang et al., 2022).

Cyclic Voltammetry in Reductive Cleavage : A study on the facilitated reduction of tert-butyl acylcarbamates using cyclic voltammetry was conducted by Ragnarsson et al. (2001). This research is significant for understanding the electrochemical properties of these compounds.

Safety and Hazards

将来の方向性

The compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities . Therefore, the future directions for this compound could involve exploring its potential applications in drug discovery and development .

作用機序

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Mode of Action

It’s known that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing various biological activities .

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound’s predicted properties include a density of 1035±006 g/cm3, a boiling point of 2372±230 °C, and a vapor pressure of 00454mmHg at 25°C . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate”. The compound is sensitive to temperature and humidity . Therefore, it should be stored under appropriate conditions to maintain its stability and efficacy.

特性

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVPVDYBHYHIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2926690.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride](/img/structure/B2926693.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)

![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)